Gly-Arg

Antimicrobial Antibiofilm Dipeptide

Biofilm and oncology researchers frequently lack well-characterized peptide controls with reproducible, sequence-dependent bioactivity. Gly-Arg (CAS 18635-55-7) fills this gap as a rigorously validated dipeptide with quantifiable antimicrobial, antibiofilm, and anticancer properties. • Inhibits biofilm formation across multiple clinical isolates, outperforming comparator dipeptides such as Lys-Asp • Delivers measurable, dose-dependent cytotoxicity against HeLa cells, serving as a reliable reference standard for SAR investigations • Exhibits sequence-specific salt-bridge behavior distinct from its isomer Arg-Gly, enabling fundamental peptide-structure studies

Molecular Formula C8H17N5O3
Molecular Weight 231.25 g/mol
CAS No. 18635-55-7
Cat. No. B101672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Arg
CAS18635-55-7
Molecular FormulaC8H17N5O3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)CN)CN=C(N)N
InChIInChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1
InChIKeyJLXVRFDTDUGQEE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Arg (CAS 18635-55-7): A Procurement Guide to the Glycyl-Arginine Dipeptide for Research and Industrial Use


Gly-Arg (H-Gly-Arg-OH, CAS 18635-55-7) is a dipeptide composed of glycine and L-arginine residues [1]. It functions as a naturally occurring metabolite and serves as a fundamental building block in peptide synthesis, frequently utilized in biochemical research to study protein interactions and enzymatic processes [2]. Recent studies have highlighted its distinct antimicrobial, antibiofilm, and anticancer potential compared to other dipeptides [3].

Workflow
Peptide synthesis building block
Screening
Antimicrobial and antibiofilm screening context
Assay
Cell viability and cytotoxicity endpoint review
Biophysics
Sequence-dependent salt-bridge interaction studies

Why Gly-Arg Cannot Be Simply Substituted with Similar Dipeptides


The functional and structural properties of Gly-Arg are exquisitely sensitive to its specific sequence. Data from both applied microbiology and fundamental biophysics demonstrate that seemingly minor changes, such as reversing the sequence to Arg-Gly or altering the amino acid composition to Lys-Asp, result in profoundly different outcomes. For instance, Gly-Arg's unique sequence dictates its superior salt-bridge formation propensity in the gas phase compared to Arg-Gly [1], and its biological performance as an antimicrobial and cytotoxic agent is markedly greater than that of Lys-Asp [2]. Therefore, substituting Gly-Arg with another dipeptide or sequence analog is not scientifically valid for studies where its specific properties are required.

Sequence reversal (Arg-Gly vs Gly-Arg)
Gly-Arg

Higher salt-bridge propensity with Li+, Na+, Cs+

Arg-Gly

Predominantly charge-solvated; mixed populations may alter interaction studies

Amino acid substitution (Lys-Asp vs Gly-Arg)
Gly-Arg

Reported broad-spectrum antibiofilm activity and higher cytotoxicity

Lys-Asp

May show limited or no antibiofilm effect against certain strains; lower cytotoxicity observed

Quantifiable Differentiation: Evidence for Gly-Arg Against Key Comparators


Superior Antibiofilm Activity vs. Lys-Asp Dipeptide

In a head-to-head study assessing antimicrobial and antibiofilm potential, Gly-Arg demonstrated broad-spectrum antibiofilm activity against all tested clinical isolates, whereas the comparator dipeptide Lys-Asp showed no effect against two of the three strains [1].

Antibiofilm Activity vs Lys-Asp
Head-to-head
Effective against all 3 tested clinical isolates; Lys-Asp ineffective against 2 strains
Supports antimicrobial screening context
Crystal Violet assay; S. epidermidis, C. tropicalis, P. mirabilis
Antimicrobial Antibiofilm Dipeptide

Enhanced Cytotoxicity in Cancer Cells vs. Lys-Asp

In a comparative in vitro study using the MTT assay on HeLa cervical cancer cells, Gly-Arg exhibited a greater cytotoxic effect than the comparator dipeptide Lys-Asp [1].

Cytotoxicity vs Lys-Asp
Head-to-head
Greater reduction in HeLa cell viability compared to Lys-Asp
Supports cytotoxicity endpoint review
MTT assay; HeLa cell line
Cytotoxicity Anticancer HeLa

Sequence-Specific Propensity for Salt-Bridge Formation

Fundamental biophysical studies using IRMPD spectroscopy reveal that Gly-Arg has a greater propensity to form stable salt-bridge structures with smaller alkali metal cations compared to its sequence isomer, Arg-Gly [1]. This difference is attributed to the specific sequence geometry.

Salt-Bridge Propensity
Reported
Higher SB formation with Li+, Na+, Cs+ compared to Arg-Gly
Supports sequence-dependent interaction studies
IRMPD spectroscopy and theoretical calculations
Biophysics Gas-phase ion chemistry IRMPD spectroscopy

High-Impact Application Scenarios for Gly-Arg Procurement


Antimicrobial & Antibiofilm Research

For laboratories investigating novel agents against biofilm-forming pathogens, Gly-Arg is a validated dipeptide candidate. Its demonstrated ability to inhibit biofilm formation across multiple clinical isolates, including strains where comparator dipeptides are ineffective, makes it an essential positive control or lead compound in these assays [1].

Cancer Cell Cytotoxicity Studies

When studying the anticancer potential of small peptides on models like the HeLa cell line, Gly-Arg provides a comparative baseline with quantifiable cytotoxic activity. Its superior effect relative to other dipeptides like Lys-Asp positions it as a reference standard for structure-activity relationship (SAR) investigations [1].

Fundamental Biophysical Chemistry of Peptides

In research exploring the fundamental forces governing peptide structure, such as salt-bridge formation, Gly-Arg serves as an indispensable model system. Its distinct, sequence-dependent behavior compared to its isomer Arg-Gly allows for the direct experimental investigation of how primary structure dictates higher-order interactions and stability in the gas phase [2].

Peptide Synthesis and Toolkit Development

As a core building block, Gly-Arg is essential for the synthesis of more complex bioactive peptides, including those containing the GRGDS sequence and macrocyclic peptides like those derived from moroidin [3]. Its stable properties make it a reliable and versatile component for constructing peptide libraries or custom synthesis projects.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antibiofilm spectrum context
Biofilm formation inhibition across bacterial and fungal strains
Cancer cell-model studies
Cytotoxicity endpoint review
Cell viability assessment in cancer cell lines
Peptide biophysics research
Salt-bridge propensity context
Non-covalent interaction analysis
Peptide synthesis toolkit
Dipeptide building block
Compatibility with solid-phase peptide synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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